molecular formula C19H23NO2 B5571432 3-methyl-1-[2-(2-naphthyloxy)propanoyl]piperidine

3-methyl-1-[2-(2-naphthyloxy)propanoyl]piperidine

Cat. No. B5571432
M. Wt: 297.4 g/mol
InChI Key: PTBVAEHGABMZTM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-methyl-1-[2-(2-naphthyloxy)propanoyl]piperidine, also known as NAP, is a synthetic compound that has been widely used in scientific research. This compound has been found to have potential therapeutic applications in several areas, including neurodegenerative diseases, cancer, and inflammation.

Scientific Research Applications

Beta-Adrenergic Antagonism

Research into erythro- and threo-2-(aryloxy)-1-(2-piperidyl)ethanol derivatives, which share a structural resemblance to "3-methyl-1-[2-(2-naphthyloxy)propanoyl]piperidine," has shown these compounds to have significant beta-blocking potency, albeit with limited beta1/beta2 selectivity. Modifications to the piperidine ring, such as N-methylation or the introduction of an alkyl chain, were found to impact beta-blocking activity (Mauleón, Pujol, & Rosell, 1988).

Sigma Receptor Binding and Antiproliferative Activity

Studies on N-(6-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)propyl and related derivatives have indicated potent sigma(1) ligand activities and selectivity, showcasing potential as tools for PET experiments and indicating a role in tumor research and therapy due to their antiproliferative activity in rat C6 glioma cells (Berardi et al., 2005).

Piperidine-Fused Benzoxazino- and Quinazolinonaphthoxazines

The synthesis of piperidine-fused benzoxazinonaphthoxazine and quinazolinonaphthoxazine has been reported, with a comprehensive conformational study supporting their potential in structural and pharmaceutical research (Csütörtöki et al., 2012).

Prodrug Development for Topical Drug Delivery

Research involving morpholinyl- and methylpiperazinylacyloxyalkyl esters of 2-(6-methoxy-2-naphthyl)propionic acid (naproxen) has demonstrated the potential of these compounds as prodrugs for enhanced topical delivery, highlighting the role of piperidine derivatives in improving drug formulation and delivery (Rautio et al., 2000).

Mechanism of Action

The molecular basis for the pleiotropic activities of piperidine is based on its ability to regulate multiple signaling molecules . Piperine also regulates multiple signaling pathways such as Akt/mTOR/MMP-9, 5′-AMP-activated protein kinase-activated NLR family pyrin domain containing-3 inflammasome, voltage-gated K+ current, PKCα/ERK1/2, NF-κB/AP-1/MMP-9, Wnt/β-catenin, JNK/P38 MAPK, and gut microbiota .

Safety and Hazards

As for the safety and hazards, it’s important to note that Sigma-Aldrich provides this product to early discovery researchers as part of a collection of rare and unique chemicals . Sigma-Aldrich does not collect analytical data for this product. Buyer assumes responsibility to confirm product identity and/or purity .

Future Directions

Given the importance of piperidine derivatives in the pharmaceutical industry, future research will likely continue to explore the synthesis, functionalization, and pharmacological application of these compounds .

properties

IUPAC Name

1-(3-methylpiperidin-1-yl)-2-naphthalen-2-yloxypropan-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23NO2/c1-14-6-5-11-20(13-14)19(21)15(2)22-18-10-9-16-7-3-4-8-17(16)12-18/h3-4,7-10,12,14-15H,5-6,11,13H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTBVAEHGABMZTM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCN(C1)C(=O)C(C)OC2=CC3=CC=CC=C3C=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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